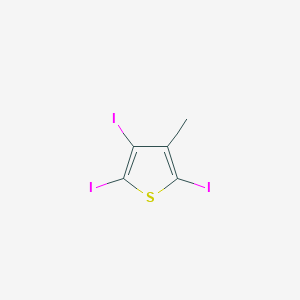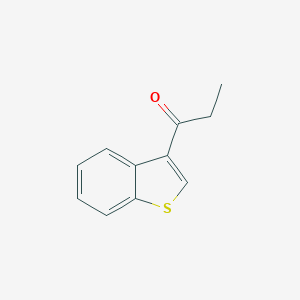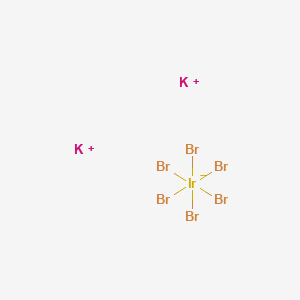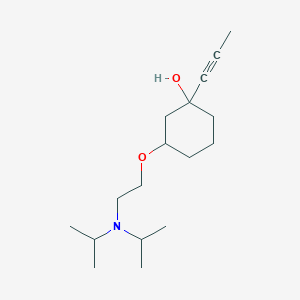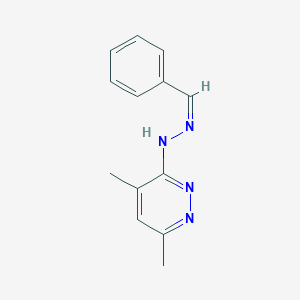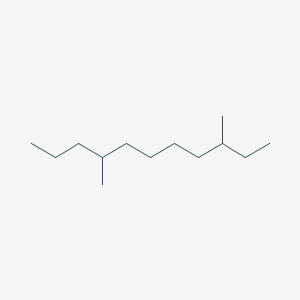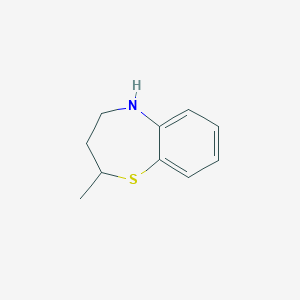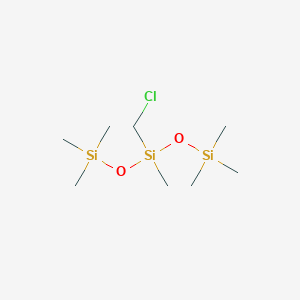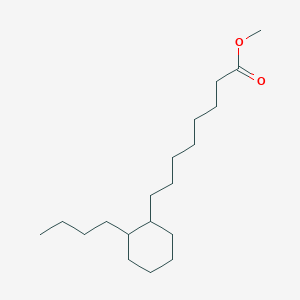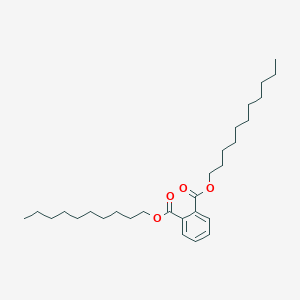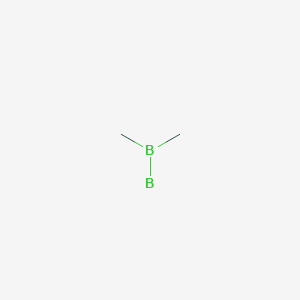
1,1-Dimethyldiborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyldiborane (DMDB) is a chemical compound that belongs to the family of boranes. It is a colorless, highly flammable gas with a pungent odor. DMDB is widely used in the field of organoboron chemistry due to its unique properties, such as its high reactivity and selectivity.
Wirkmechanismus
1,1-Dimethyldiborane is a highly reactive compound that can undergo various reactions, such as hydroboration, oxidation, and reduction. The mechanism of action of 1,1-Dimethyldiborane in organic reactions involves the transfer of boron from 1,1-Dimethyldiborane to the substrate, which leads to the formation of boron-containing compounds. In catalytic reactions, 1,1-Dimethyldiborane acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,1-Dimethyldiborane. However, it is known that 1,1-Dimethyldiborane is highly toxic and can cause severe respiratory and neurological effects. Exposure to 1,1-Dimethyldiborane can cause irritation of the eyes, skin, and respiratory tract. In addition, 1,1-Dimethyldiborane can cause central nervous system depression, which can lead to dizziness, headache, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,1-Dimethyldiborane in lab experiments include its high reactivity and selectivity, which make it a versatile reagent for the preparation of boron-containing compounds. 1,1-Dimethyldiborane is also a highly efficient catalyst, which can facilitate a wide range of organic reactions. However, the limitations of using 1,1-Dimethyldiborane in lab experiments include its high toxicity and flammability, which require special precautions during handling and storage.
Zukünftige Richtungen
There are several future directions for the research on 1,1-Dimethyldiborane. One of the areas of interest is the development of new synthetic methods for the preparation of 1,1-Dimethyldiborane and its derivatives. Another area of research is the application of 1,1-Dimethyldiborane in the preparation of new materials, such as boron-containing polymers and ceramics. In addition, the development of new catalytic reactions using 1,1-Dimethyldiborane as a catalyst is an area of active research. Finally, the investigation of the biochemical and physiological effects of 1,1-Dimethyldiborane is important for understanding its toxicological properties and developing safety guidelines for its use.
Synthesemethoden
1,1-Dimethyldiborane can be synthesized by the reaction of trimethylborane with diborane. The reaction is carried out at low temperature and pressure, and the product is purified by distillation. Another method of synthesis involves the reaction of boron trichloride with sodium borohydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyldiborane is used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is a versatile reagent that can be used for the preparation of various boron-containing compounds, such as boronic acids, boronate esters, and boron-containing polymers. 1,1-Dimethyldiborane is also used as a catalyst in a wide range of organic reactions, such as Suzuki coupling, Sonogashira coupling, and hydroboration. In addition, 1,1-Dimethyldiborane is used in the preparation of boron-containing materials, such as boron carbide and boron nitride.
Eigenschaften
CAS-Nummer |
16924-32-6 |
|---|---|
Produktname |
1,1-Dimethyldiborane |
Molekularformel |
C2H6B2 |
Molekulargewicht |
51.7 g/mol |
InChI |
InChI=1S/C2H6B2/c1-4(2)3/h1-2H3 |
InChI-Schlüssel |
JYENZBXUULWYEY-UHFFFAOYSA-N |
SMILES |
[B]B(C)C |
Kanonische SMILES |
[B]B(C)C |
Synonyme |
1,1-dimethyldiborane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
